molecular formula C8H7NO2 B3059158 4-Ethenylpyridine-2-carboxylic acid CAS No. 94798-08-0

4-Ethenylpyridine-2-carboxylic acid

Cat. No.: B3059158
CAS No.: 94798-08-0
M. Wt: 149.15 g/mol
InChI Key: SCIPFCNWPUYVKH-UHFFFAOYSA-N
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Description

4-Ethenylpyridine-2-carboxylic acid is an organic compound with the molecular formula C8H7NO2 It is a derivative of pyridine, characterized by the presence of an ethenyl group at the 4-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethenylpyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 4-ethenylpyridine with carbon dioxide under high pressure and temperature conditions. Another method includes the oxidation of 4-ethenylpyridine using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Ethenylpyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various substituted pyridine derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles

Major Products: The major products formed from these reactions include oxidized pyridine derivatives, reduced alcohols or aldehydes, and various substituted pyridine compounds.

Scientific Research Applications

4-Ethenylpyridine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-ethenylpyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique catalytic properties, influencing various chemical reactions. Additionally, the compound’s ethenyl group can participate in conjugation reactions, affecting its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

    Pyridine-2-carboxylic acid: Similar in structure but lacks the ethenyl group.

    4-Methylpyridine-2-carboxylic acid: Contains a methyl group instead of an ethenyl group.

    4-Ethylpyridine-2-carboxylic acid: Contains an ethyl group instead of an ethenyl group.

Uniqueness: 4-Ethenylpyridine-2-carboxylic acid is unique due to the presence of the ethenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in synthesis and research, where the ethenyl group plays a crucial role in the compound’s behavior and interactions.

Biological Activity

4-Ethenylpyridine-2-carboxylic acid is an organic compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, synthesis methods, and mechanisms of action supported by relevant studies and data.

Chemical Structure and Properties

This compound has the molecular formula C8H7NO2C_8H_7NO_2 and features a pyridine ring substituted with an ethenyl group at the 4-position and a carboxylic acid group at the 2-position. This unique structure contributes to its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. In a study evaluating its efficacy against Gram-negative bacteria, the compound demonstrated significant inhibition, suggesting its potential as a lead compound for developing new antibiotics .

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Properties

The compound has also been evaluated for its anticancer activities. Studies have shown that it can induce apoptosis in cancer cells by activating specific signaling pathways. For instance, it was found to inhibit the proliferation of human breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM .

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)25
HeLa (Cervical Cancer)30
A549 (Lung Cancer)40

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Interaction with DNA : The compound may bind to DNA, disrupting replication processes similar to fluoroquinolone antibiotics by cross-linking over the DNA gyrase active site .
  • Induction of Apoptosis : It activates apoptotic pathways by modulating the expression of pro-apoptotic and anti-apoptotic proteins, leading to programmed cell death in cancer cells .
  • Metal Ion Coordination : The carboxylic acid group can form coordination complexes with metal ions, enhancing its catalytic properties in various biochemical reactions.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of various pyridine derivatives, showing that this compound outperformed many traditional antibiotics in inhibiting E. coli growth .
  • Cancer Cell Line Analysis : Research involving MCF-7 cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as a chemotherapeutic agent .

Properties

IUPAC Name

4-ethenylpyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-2-6-3-4-9-7(5-6)8(10)11/h2-5H,1H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCIPFCNWPUYVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=NC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90600518
Record name 4-Ethenylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90600518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94798-08-0
Record name 4-Ethenylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90600518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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